3-Iodo-4-(2-methylpropoxy)oxolane
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Overview
Description
3-Iodo-4-(2-methylpropoxy)oxolane is a halogenated organic compound with the molecular formula C₈H₁₅IO₂ and a molecular weight of 270.11 g/mol . This compound is characterized by the presence of an iodine atom attached to an oxolane ring, which is further substituted with a 2-methylpropoxy group. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Iodo-4-(2-methylpropoxy)oxolane typically involves the iodination of a suitable oxolane precursor. One common method includes the reaction of 4-(2-methylpropoxy)oxolane with iodine in the presence of a suitable oxidizing agent . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-Iodo-4-(2-methylpropoxy)oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated oxolane derivatives.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
3-Iodo-4-(2-methylpropoxy)oxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Iodo-4-(2-methylpropoxy)oxolane involves its interaction with molecular targets through its iodine atom and oxolane ring. The iodine atom can participate in halogen bonding, while the oxolane ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
3-Iodo-4-(2-methylpropoxy)oxolane can be compared with similar compounds such as:
3-Iodo-4-(3-methoxypropoxy)oxolane: This compound has a methoxy group instead of a methylpropoxy group, which can affect its reactivity and applications.
3-Iodo-4-(2-methylpropoxy)oxane: This compound has a different ring structure, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C8H15IO2 |
---|---|
Molecular Weight |
270.11 g/mol |
IUPAC Name |
3-iodo-4-(2-methylpropoxy)oxolane |
InChI |
InChI=1S/C8H15IO2/c1-6(2)3-11-8-5-10-4-7(8)9/h6-8H,3-5H2,1-2H3 |
InChI Key |
JHTKMESQZLHXOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1COCC1I |
Origin of Product |
United States |
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